(3-Vinyl-phenoxy)-acetic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester is an organic compound with the molecular formula C14H18O3. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a tert-butyl ester group, and the phenyl ring is substituted with a vinyl group at the 3-position. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Vinyl-phenoxy)-acetic acid tert-butyl ester typically involves the esterification of (3-Vinylphenoxy)-acetic acid with tert-butyl alcohol in the presence of an acid catalyst. One common method is the use of phosphorus trichloride (PCl3) as a catalyst, which facilitates the formation of the ester bond under mild conditions . Another approach involves the use of flow microreactor systems, which offer a more efficient and sustainable method for the direct introduction of the tert-butoxycarbonyl group into the compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes are advantageous as they provide better control over reaction conditions, reduce waste, and improve overall yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (3-Vinyl-phenoxy)-acetic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, while the ester group can be hydrolyzed to release the corresponding acid and alcohol. These reactions are facilitated by specific enzymes and catalysts, which target the ester and vinyl groups, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
- (3-Vinylphenoxy)-acetic acid methyl ester
- (3-Vinylphenoxy)-acetic acid ethyl ester
- (3-Vinylphenoxy)-acetic acid isopropyl ester
Uniqueness
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides greater steric hindrance and stability compared to other esters. This makes it more resistant to hydrolysis and other chemical reactions, enhancing its utility in various applications .
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
tert-butyl 2-(3-ethenylphenoxy)acetate |
InChI |
InChI=1S/C14H18O3/c1-5-11-7-6-8-12(9-11)16-10-13(15)17-14(2,3)4/h5-9H,1,10H2,2-4H3 |
InChI Key |
PTVAFUMXLZLZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.